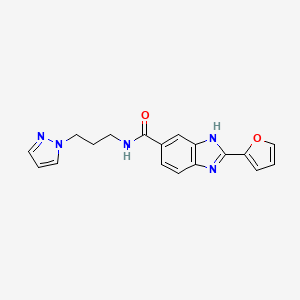![molecular formula C18H21N5O3S B7434484 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea](/img/structure/B7434484.png)
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea is a synthetic compound that has been studied extensively for its potential use in scientific research. This compound is also known as GSK-J4 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea involves the inhibition of the histone demethylase, JMJD3. This enzyme plays a key role in the regulation of gene expression by removing methyl groups from histones, which can activate or repress gene transcription. By inhibiting JMJD3, 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea can alter gene expression and potentially have therapeutic effects.
Biochemical and Physiological Effects:
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as IL-6 and IL-1β, and to reduce the production of nitric oxide. This compound has also been found to have anti-tumor effects and has been studied for its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea is its potency as an inhibitor of JMJD3. This makes it a useful tool for studying the role of this enzyme in gene regulation and for investigating potential therapeutic applications. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could have even greater therapeutic potential. Another area of interest is the investigation of the anti-tumor effects of this compound, particularly in combination with other therapies. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory effects of 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea and to explore its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea involves several steps. First, 4-bromo-1H-indazole is reacted with 4-aminophenylurea to form 4-(1H-indazol-4-yl)phenylurea. This compound is then reacted with 3-chloropropyl methyl sulfone to form the final product, 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea.
Aplicaciones Científicas De Investigación
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea has been studied extensively for its potential use in scientific research. It has been found to be a potent inhibitor of the histone demethylase, JMJD3, which plays a key role in the regulation of gene expression. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-(4-indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-19-27(25,26)12-4-11-20-18(24)22-15-7-9-16(10-8-15)23-17-6-3-2-5-14(17)13-21-23/h2-3,5-10,13,19H,4,11-12H2,1H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKQKGXZYUDMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCNC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline](/img/structure/B7434409.png)
![N-[3-fluoro-4-(morpholine-4-carbonyl)phenyl]-N'-methyl-N'-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]oxamide](/img/structure/B7434418.png)
![9-ethyl-N-[(6-fluoropyridin-2-yl)methyl]-N-methylcarbazol-3-amine](/img/structure/B7434422.png)

![1-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B7434432.png)
![N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide](/img/structure/B7434439.png)
![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]-2-(3-thia-9-azaspiro[5.5]undecan-9-yl)ethane-1,2-dione](/img/structure/B7434440.png)
![Methyl 4-[(1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7434451.png)
![Methyl 4-[[1-[(2,4-difluorophenyl)methyl]-5-methyltriazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434457.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxamide](/img/structure/B7434470.png)
![N-[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434478.png)
![(2,4-Difluoro-3-hydroxyphenyl)-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)methanone](/img/structure/B7434480.png)
![N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B7434481.png)
![3-[6-[[2-[4-(Hydroxymethyl)triazol-1-yl]acetyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434495.png)